molecular formula C14H18N4O3S B5356462 N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide

Numéro de catalogue: B5356462
Poids moléculaire: 322.39 g/mol
Clé InChI: TUMSOKSUQXZOTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide, also known as EPZ-6438, is a small molecule inhibitor that targets the EZH2 protein, which is a histone methyltransferase. Histone methyltransferases play a crucial role in gene expression by regulating the methylation of histone proteins. The EZH2 protein is overexpressed in various types of cancer, including lymphoma, breast cancer, and prostate cancer. EPZ-6438 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mécanisme D'action

N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide targets the EZH2 protein, which is a component of the polycomb repressive complex 2 (PRC2). The PRC2 complex plays a crucial role in gene silencing by catalyzing the methylation of histone proteins. The EZH2 protein is overexpressed in various types of cancer, leading to aberrant gene silencing and tumor growth. This compound inhibits the activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have selective activity against the EZH2 protein, with minimal effects on other histone methyltransferases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for use in lab experiments. It is a highly potent inhibitor of the EZH2 protein, which can make it difficult to achieve optimal dosing in in vitro experiments. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, there are still several areas of research that need to be explored. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Additionally, more studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Méthodes De Synthèse

The synthesis of N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide involves several steps, including the formation of the pyrazole ring, the sulfonylation of the aniline, and the acetylation of the amine. The final product is obtained through a purification process that involves column chromatography. The synthesis of this compound has been described in detail in several scientific publications.

Applications De Recherche Scientifique

N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models of lymphoma, breast cancer, and prostate cancer. This compound has also been tested in combination with other chemotherapeutic agents and has shown synergistic effects in reducing tumor growth.

Propriétés

IUPAC Name

N-[4-[(1-ethylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-18-10-14(9-15-18)22(20,21)16-12-5-7-13(8-6-12)17(3)11(2)19/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMSOKSUQXZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.